Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate
Description
Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate (CAS: 1785720-88-8) is a bicyclic heterocyclic compound featuring a fused furo[3,2-b]pyrrole core. Its structure includes a tert-butyl carboxylate ester at position 4, a tert-butyl(dimethyl)silyl (TBDMS) ether at position 3, and a hydroxyl group at position 6 (Figure 1). The molecular formula is C₁₇H₃₁NO₅Si, with a molecular weight of 357.52 g/mol and a purity ≥97% .
The TBDMS group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic processes, while the tert-butyl ester provides steric bulk and modulates solubility. This compound is primarily utilized in pharmaceutical intermediates, particularly in the synthesis of protease inhibitors and kinase-targeting agents due to its rigid bicyclic framework .
Properties
Molecular Formula |
C17H33NO5Si |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate |
InChI |
InChI=1S/C17H33NO5Si/c1-16(2,3)22-15(20)18-9-11(19)14-13(18)12(10-21-14)23-24(7,8)17(4,5)6/h11-14,19H,9-10H2,1-8H3 |
InChI Key |
PCMYIZJZLLSVQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1C(CO2)O[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity.
Chemical Reactions Analysis
Deprotection of the Silyl Ether Group
The tert-butyldimethylsilyl (TBS) ether group is a key protecting group for alcohols. Its removal typically occurs under acidic or fluoride-mediated conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | , THF | Cleavage of TBS group to yield free alcohol |
| Fluoride-mediated | , , or | Selective deprotection without ester cleavage |
This reaction is critical for synthesizing intermediates in medicinal chemistry, where the hydroxyl group must be temporarily protected during multi-step syntheses.
Hydrolysis of the Ester Group
The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | , reflux | Yields carboxylic acid and tert-butanol |
| Basic hydrolysis | , aqueous ethanol | Forms sodium carboxylate intermediate |
The ester group’s stability under mild conditions makes it valuable for protecting carboxylic acids during functionalization of the fused ring system.
Oxidation of the Hydroxy Group
The secondary alcohol at position 6 can be oxidized to a ketone using common oxidizing agents:
| Reagent | Conditions | Product |
|---|---|---|
| , acetone | 6-oxo derivative (observed in related compounds ) | |
| , rt | Ketone formation with high selectivity |
This oxidation is pivotal for introducing electrophilic sites for further nucleophilic additions or reductions .
Ring-Opening Reactions
The fused furo-pyrrole system can undergo ring-opening under specific conditions:
| Reagent | Conditions | Outcome |
|---|---|---|
| , acid | Reflux | Hydrolysis to linear diol derivatives |
| , MeOH | High pressure | Amidation at the ester group |
These reactions are less common but demonstrate the scaffold’s versatility in generating diverse heterocyclic architectures.
Functional Group Interconversion
The compound’s multiple reactive sites allow sequential modifications:
Example Pathway
-
Deprotection : Remove TBS group with to expose the hydroxyl group.
-
Oxidation : Convert the hydroxyl group to a ketone using Dess-Martin periodinane.
-
Ester hydrolysis : Treat with to yield a carboxylic acid derivative.
This sequence highlights its utility in constructing complex molecules for drug discovery .
Stability and Side Reactions
-
Thermal Stability : Decomposition occurs above 150°C, releasing siloxane byproducts.
-
Light Sensitivity : Prolonged UV exposure leads to partial racemization at chiral centers.
The chemical behavior of this compound is governed by its steric environment and electronic effects. While specific kinetic or thermodynamic data remain limited in publicly available literature, its synthetic applications are well-documented in protected group chemistry and heterocyclic synthesis . Further studies are needed to explore catalytic asymmetric reactions involving this scaffold.
Scientific Research Applications
Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, such as anticancer and anti-inflammatory properties.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate involves its interaction with various molecular targets and pathways. The silyl ether group can protect reactive hydroxy groups during chemical reactions, allowing for selective functionalization of other parts of the molecule. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate (CAS No. 1544206-88-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Biological Activity Overview
The biological activity of the compound is primarily attributed to its structural components which facilitate interactions with biological targets. The following sections detail the specific activities and mechanisms observed in various studies.
Antiviral Activity
Recent studies have indicated that compounds similar to tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole derivatives exhibit antiviral properties. For instance:
- Mechanism : These compounds may inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral propagation .
- Case Study : A study demonstrated that a related furo-pyrrole compound effectively inhibited HIV protease activity in vitro .
Antioxidant Properties
The antioxidant capacity of this compound has also been explored:
- Mechanism : The presence of hydroxyl groups in the structure is believed to contribute to its ability to scavenge free radicals and reduce oxidative stress .
- Research Findings : In vitro assays have shown that similar compounds can significantly reduce oxidative damage in cellular models .
Cytotoxicity and Cancer Research
Preliminary data suggest potential cytotoxic effects against cancer cell lines:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- Case Study : In a comparative study with various pyrrole derivatives, tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy analogs exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells .
Data Table: Summary of Biological Activities
Q & A
Basic: How can researchers optimize the synthesis route for this compound to minimize side reactions?
Methodological Answer:
Optimization requires careful selection of reaction conditions. Key steps include:
- Catalyst Use : Employ DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution efficiency during esterification steps .
- Temperature Control : Maintain reactions at 0–20°C in dichloromethane to suppress epimerization at stereogenic centers .
- Protection Strategies : Use tert-butyldimethylsilyl (TBS) ethers for hydroxyl group protection, as they offer stability under acidic and basic conditions while allowing selective deprotection with fluoride sources (e.g., TBAF) .
- Monitoring : Use inline FTIR or LC-MS to track intermediate formation and adjust stoichiometry in real time.
Basic: What analytical techniques are critical for characterizing stereochemical integrity?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration of the fused furo-pyrrolidine core .
- NOESY NMR : Correlates spatial proximity of protons to confirm chair conformations in the hexahydrofuro ring .
- Circular Dichroism (CD) : Validates enantiopurity by comparing experimental spectra with computational predictions (TD-DFT) .
- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB with hexane:isopropanol gradients.
Advanced: How can computational methods accelerate the design of novel derivatives?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to identify low-energy pathways for functionalizing the pyrrolidine ring .
- Molecular Dynamics (MD) : Simulate solvation effects on conformational stability, particularly for the labile 6-hydroxy group .
- Machine Learning : Train models on PubChem bioactivity data to predict substituent effects on target binding (e.g., kinase inhibition) .
- Retrosynthetic Analysis : Tools like ICSynth (ICReDD) propose routes using available building blocks, reducing trial-and-error experimentation .
Advanced: How to resolve contradictions in bioactivity data between in vitro and cell-based assays?
Methodological Answer:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
- Metabolic Stability Testing : Assess hepatic microsome degradation to identify rapid metabolite formation that may explain reduced cell efficacy .
- Membrane Permeability : Measure logP and P-gp efflux ratios (Caco-2 assays) to address bioavailability gaps .
- Transcriptomic Profiling : Use RNA-seq to uncover off-target pathways activated in cellular models but absent in purified enzyme assays .
Basic: What strategies protect reactive hydroxyl groups during multi-step synthesis?
Methodological Answer:
- Silyl Ethers : tert-Butyldimethylsilyl (TBS) groups are ideal for transient protection; deprotect selectively with HF-pyridine .
- Boc Protection : Use tert-butoxycarbonyl (Boc) for amine groups to prevent nucleophilic side reactions during esterification .
- Sequential Deprotection : Leverage orthogonal protecting groups (e.g., TBS for hydroxyl, Boc for amines) to enable stepwise functionalization .
Advanced: How to address conflicting crystallography and NMR data on the compound’s conformation?
Methodological Answer:
- Variable-Temperature NMR (VT-NMR) : Resolve dynamic equilibria between chair and boat conformations in solution .
- MD Simulations : Compare computed free energy landscapes with experimental NOE restraints to identify dominant solution-state conformers .
- Synchrotron XRD : Collect high-resolution data (<1.0 Å) to detect subtle lattice distortions not evident in standard crystallography .
- Solid-State NMR : Probe conformational differences between crystalline and amorphous forms using 13C CP/MAS techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
